molecular formula C16H10ClNO B1421511 4-(3-Chlorobenzoyl)isoquinoline CAS No. 1187170-78-0

4-(3-Chlorobenzoyl)isoquinoline

Cat. No. B1421511
M. Wt: 267.71 g/mol
InChI Key: GZDYNPHWMFJYPP-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)isoquinoline is a benzoylisoquinoline alkaloid . It has a molecular weight of 267.71 . The IUPAC name for this compound is (3-chlorophenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The molecular formula of 4-(3-Chlorobenzoyl)isoquinoline is C16H10ClNO . The InChI code for this compound is 1S/C16H10ClNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H .

Scientific Research Applications

Activation in Cystic Fibrosis Treatment

4-Chlorobenzo[F]isoquinoline (CBIQ) is significant in activating CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4 K+-channels, essential in cystic fibrosis treatment. It uniquely activates the DeltaF508 CFTR mutation, found in about 75% of cystic fibrosis patients, a property not shared with other benzoquinolines (Murthy et al., 2005).

Mass Spectrometric Study for Drug Candidates

Substituted isoquinolines, like 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, are potential prolylhydroxylase inhibitor drug candidates. Mass spectrometric studies have shown unusual gas-phase formations of carboxylic acids after collisional activation, providing insights for drug characterization in clinical and forensic analysis (Thevis et al., 2008).

Monoamine Oxidase B Activity Inhibition

4-Organoseleno-Isoquinolines have been studied for their inhibitory activity on MAO-B activities, relevant for treating emotional and neurodegenerative disorders. Their selective and reversible inhibition properties make them promising third-generation MAO inhibitors (Sampaio et al., 2016).

Palladium-Catalyzed Amination

The palladium-catalyzed amination of 1-chloroisoquinolines for synthesizing new 1,3-disubstituted isoquinolines is a notable application in chemical synthesis. This process facilitates the formation of various isoquinoline derivatives, crucial in the development of new chemical entities (Prabakaran et al., 2010).

Structural Analysis and Ligand Potential

The preparation of 3-Cyano-1-(2-Pyridyl)Isoquinolines highlights the structural importance of isoquinolines in natural products and drugs. These compounds are also of interest as ligands for transition metal cations, suggesting potential applications in material science and catalysis (Kopchuk et al., 2014).

properties

IUPAC Name

(3-chlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYNPHWMFJYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269682
Record name (3-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorobenzoyl)isoquinoline

CAS RN

1187170-78-0
Record name (3-Chlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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